molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone

Cat. No.: B1606263
CAS No.: 82326-53-2
M. Wt: 222.24 g/mol
InChI Key: CGVCBANYMPJILL-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. One general method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions, making it an efficient and versatile approach.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of benzimidazole synthesis can be applied. These methods often involve large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzimidazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole or phenyl rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone stands out due to its specific substitution pattern on the benzimidazole ring, which influences its chemical reactivity and biological activity. Its potential in forming metal complexes for anticancer applications further distinguishes it from other similar compounds .

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCBANYMPJILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349453
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82326-53-2
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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